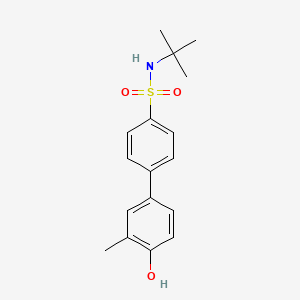
4-(4-t-Butylsulfamoylphenyl)-2-methylphenol, 95%
Descripción general
Descripción
4-(4-t-Butylsulfamoylphenyl)-2-methylphenol, 95% (4-t-BSMP) is a synthetic organic compound used in a variety of scientific research applications. It is primarily used as a reagent for the synthesis of other compounds and as an intermediate in the preparation of drugs and other pharmaceuticals. 4-t-BSMP is a white crystalline solid with a melting point of 116-118 °C and a boiling point of 135-140 °C. It is soluble in water, ethanol, and other organic solvents.
Mecanismo De Acción
The mechanism of action of 4-(4-t-Butylsulfamoylphenyl)-2-methylphenol, 95% is not fully understood, however, it is believed to act as an inhibitor of certain enzymes involved in the synthesis of other compounds. Specifically, it is believed to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 4-(4-t-Butylsulfamoylphenyl)-2-methylphenol, 95% has also been shown to inhibit the activity of other enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.
Biochemical and Physiological Effects
4-(4-t-Butylsulfamoylphenyl)-2-methylphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 4-(4-t-Butylsulfamoylphenyl)-2-methylphenol, 95% has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. Furthermore, 4-(4-t-Butylsulfamoylphenyl)-2-methylphenol, 95% has been found to have anti-inflammatory and antifungal properties, as well as to have an inhibitory effect on the growth of certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(4-t-Butylsulfamoylphenyl)-2-methylphenol, 95% in laboratory experiments has several advantages, such as its low cost and ease of synthesis. Additionally, 4-(4-t-Butylsulfamoylphenyl)-2-methylphenol, 95% is relatively non-toxic and can be used in a variety of laboratory experiments. However, there are some limitations to the use of 4-(4-t-Butylsulfamoylphenyl)-2-methylphenol, 95% in laboratory experiments, such as its instability in the presence of light and heat. Additionally, 4-(4-t-Butylsulfamoylphenyl)-2-methylphenol, 95% is not soluble in all solvents and must be handled with caution, as it can be corrosive.
Direcciones Futuras
There are several potential future directions for the use of 4-(4-t-Butylsulfamoylphenyl)-2-methylphenol, 95% in scientific research. These include further investigation into its mechanism of action, as well as its potential use as a drug or pharmaceutical intermediate. Additionally, further research into its biochemical and physiological effects could be beneficial, as well as further investigation into its potential use in the synthesis of other compounds. Finally, further research into its advantages and limitations for laboratory experiments could be beneficial, as this would allow researchers to better understand the use of 4-(4-t-Butylsulfamoylphenyl)-2-methylphenol, 95% in their experiments.
Métodos De Síntesis
The synthesis of 4-(4-t-Butylsulfamoylphenyl)-2-methylphenol, 95% is typically performed by reacting 4-t-butylsulfamoylbenzaldehyde with 2-methylphenol in the presence of a base. This reaction can be carried out in either aqueous or organic solvents, such as methanol, ethanol, or ethyl acetate. The reaction typically takes place at temperatures between 80-100 °C and is usually complete in 1-2 hours. After the reaction is complete, the 4-(4-t-Butylsulfamoylphenyl)-2-methylphenol, 95% is isolated by filtration and recrystallization.
Aplicaciones Científicas De Investigación
4-(4-t-Butylsulfamoylphenyl)-2-methylphenol, 95% is used in a variety of scientific research applications, including the synthesis of other compounds and as an intermediate in the preparation of drugs and other pharmaceuticals. It has been used as a reagent for the synthesis of other compounds, such as 4-t-butylsulfamoylbenzaldehyde, 2-methylphenol, and other organic compounds. Additionally, 4-(4-t-Butylsulfamoylphenyl)-2-methylphenol, 95% has been used as an intermediate in the preparation of drugs and other pharmaceuticals, such as antifungal agents and anti-inflammatory drugs.
Propiedades
IUPAC Name |
N-tert-butyl-4-(4-hydroxy-3-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-12-11-14(7-10-16(12)19)13-5-8-15(9-6-13)22(20,21)18-17(2,3)4/h5-11,18-19H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASDHBXDSVGBCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301144806 | |
| Record name | [1,1′-Biphenyl]-4-sulfonamide, N-(1,1-dimethylethyl)-4′-hydroxy-3′-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301144806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261897-11-3 | |
| Record name | [1,1′-Biphenyl]-4-sulfonamide, N-(1,1-dimethylethyl)-4′-hydroxy-3′-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261897-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-4-sulfonamide, N-(1,1-dimethylethyl)-4′-hydroxy-3′-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301144806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



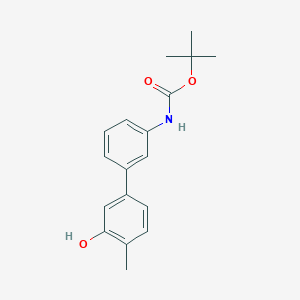

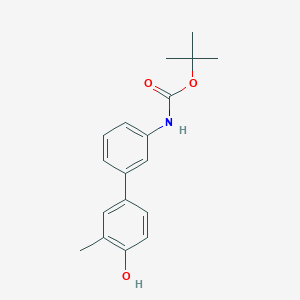
![2-Methyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6372691.png)
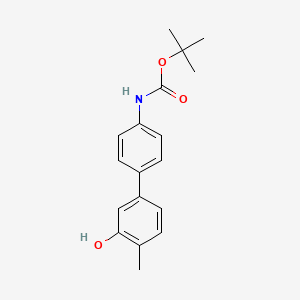
![2-Methyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372707.png)
![2-Methyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372715.png)
![2-Methyl-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372717.png)
![3-Methyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372728.png)

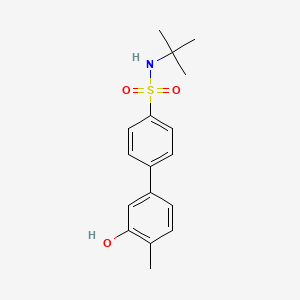
![2-Methyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372763.png)
![2-Methyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372772.png)
